2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid
Description
2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid is a fluorinated acetic acid derivative featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a fluorine atom at the α-carbon of the acetic acid moiety. Its molecular formula is C₇H₄F₄O₂S, with a molecular weight of 244.17 g/mol.
Properties
Molecular Formula |
C7H4F4O2S |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
2-fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C7H4F4O2S/c8-4(6(12)13)3-1-2-14-5(3)7(9,10)11/h1-2,4H,(H,12,13) |
InChI Key |
LDOJENCFWKPGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(C(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 3-Iodo-2-(trifluoromethyl)thiophene
- Method : Iodination of 2-(trifluoromethyl)thiophene using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃) at 0–25°C.
- Key Reaction :
$$
\text{2-(CF}3\text{)Thiophene} + \text{ICl} \xrightarrow{\text{FeCl}3} \text{3-Iodo-2-(CF}_3\text{)Thiophene}
$$ - Yield : ~85% (based on analogous iodination reactions).
Step 2: Alkylation with Fluoromalonate Ester
- Method : React 3-iodo-2-(trifluoromethyl)thiophene with diethyl fluoromalonate in the presence of a base (e.g., K₂CO₃) and a palladium catalyst (e.g., Pd(PPh₃)₄).
- Key Reaction :
$$
\text{3-Iodo-2-(CF}3\text{)Thiophene} + \text{CHF(COOEt)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Diethyl 2-Fluoro-2-[2-(CF}_3\text{)Thiophen-3-yl]acetate}
$$ - Conditions : Reflux in DMF at 100°C for 12 h.
- Yield : ~70%.
Step 3: Hydrolysis to Carboxylic Acid
- Method : Saponify the ester using aqueous NaOH (6 M) in ethanol, followed by acidification with HCl.
- Key Reaction :
$$
\text{Diethyl Ester} \xrightarrow{\text{NaOH}} \text{2-Fluoro-2-[2-(CF}_3\text{)Thiophen-3-yl]acetic Acid}
$$ - Yield : >90%.
Electrophilic Trifluoromethylation and Fluorination
Step 1: Synthesis of 3-Fluorothiophene-2-carboxylic Acid
- Method : Direct fluorination of thiophene-2-carboxylic acid using Selectfluor® in acetic acid.
- Key Reaction :
$$
\text{Thiophene-2-carboxylic Acid} + \text{Selectfluor} \xrightarrow{\text{AcOH}} \text{3-Fluorothiophene-2-carboxylic Acid}
$$ - Yield : ~65%.
Step 2: Trifluoromethylation via Hypervalent Iodine Reagents
- Method : Treat 3-fluorothiophene-2-carboxylic acid with trifluoromethylbenziodoxolone (1 ) in the presence of CuI and KF.
- Key Reaction :
$$
\text{3-Fluorothiophene-2-carboxylic Acid} + \text{CF}3\text{-Iodane} \xrightarrow{\text{CuI}} \text{2-(CF}3\text{)-3-Fluorothiophene-2-carboxylic Acid}
$$ - Conditions : DCM, 40°C, 24 h.
- Yield : ~55%.
Radical-Based Trifluoromethylation
Step 1: Photoinduced CF₃ Radical Generation
- Method : Irradiate a mixture of 3-fluorothiophene-2-acetic acid and CF₃SO₂Na (Langlois’ reagent) with a 427 nm LED in DMSO.
- Key Reaction :
$$
\text{3-Fluorothiophene-2-acetic Acid} + \text{CF}3\text{SO}2\text{Na} \xrightarrow{h\nu} \text{2-Fluoro-2-[2-(CF}_3\text{)Thiophen-3-yl]acetic Acid}
$$ - Conditions : 25°C, 90 min.
- Yield : ~60%.
Comparative Analysis of Methods
Key Challenges and Optimizations
- Regioselectivity : Ensuring CF₃ and F groups occupy the 2- and 3-positions on the thiophene ring requires careful control of reaction conditions (e.g., temperature, catalyst loading).
- Acid Stability : The trifluoromethyl group is sensitive to strong acids; neutral pH during hydrolysis is critical.
- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential for isolating the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: It can be explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins, leading to modulation of their activity. The compound can inhibit or activate various enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Data Tables
Table 1. Key Physicochemical Properties
Biological Activity
2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, while the thiophene moiety contributes to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid can be represented as follows:
This compound features:
- A fluorine atom at the second position, which may influence its reactivity and interaction with biological targets.
- A trifluoromethyl group that enhances lipophilicity and metabolic stability.
- A thiophene ring that is often associated with a variety of biological activities, including anti-inflammatory and anticancer effects.
The biological activity of 2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may interact with specific receptors in the body, altering signaling pathways that are critical for various physiological functions.
Pharmacological Applications
Research indicates potential applications in:
- Anticancer Therapy : Compounds with similar structures have demonstrated efficacy in inhibiting tumor growth by targeting specific kinases involved in cancer progression.
- Anti-inflammatory Agents : The thiophene component suggests possible anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of a related thiophene derivative on non-small cell lung cancer (NSCLC) cells. The compound exhibited significant inhibition of cell growth and induced apoptosis through the modulation of c-MET kinase activity. The results indicated that derivatives with trifluoromethyl groups enhance potency compared to non-fluorinated analogs .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid | 5.0 | c-MET inhibition |
| Control (non-fluorinated) | 15.0 | N/A |
Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory potential of thiophene derivatives, including 2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid. The compound was found to significantly reduce pro-inflammatory cytokine production in vitro, suggesting its utility in inflammatory diseases .
| Treatment Group | Cytokine Levels (pg/mL) | Comparison |
|---|---|---|
| Control | 200 | N/A |
| Treated | 50 | Significant reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
